molecular formula C11H17BrO2 B8510993 1-bromo-4(R)-acetoxy-2-nonyne

1-bromo-4(R)-acetoxy-2-nonyne

Cat. No. B8510993
M. Wt: 261.15 g/mol
InChI Key: FJTOGOIKXQSTKI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]

Inputs

Step One
Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCC(C#CCN(CC)CC)OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#CBr

Outcomes

Product
Name
Type
product
Smiles
CCCCCC(C#CCBr)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]

Inputs

Step One
Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCC(C#CCN(CC)CC)OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#CBr

Outcomes

Product
Name
Type
product
Smiles
CCCCCC(C#CCBr)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]

Inputs

Step One
Name
CCCCCC(C#CCN(CC)CC)OC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCC(C#CCN(CC)CC)OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#CBr

Outcomes

Product
Name
Type
product
Smiles
CCCCCC(C#CCBr)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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